2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide" often involves complex organic reactions. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall yield, highlighting the intricate steps and low yield commonly encountered in such syntheses (Wang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using techniques such as X-ray diffraction and NMR spectroscopy. For example, a novel compound was characterized by X-ray single crystal diffraction technique, demonstrating its crystallization in a triclinic system with specific lattice constants (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve the formation and reactivity of functional groups. Studies have shown that the introduction of deuterium and tritium into similar compounds can be achieved, highlighting the chemical reactivity and potential for isotopic labeling (Shevchenko et al., 2014).
Physical Properties Analysis
The physical properties of compounds like "2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide" can be studied through methods such as DFT calculations and single crystal X-ray diffraction. These studies provide insights into the geometrical parameters, electronic properties, and thermodynamic properties of the compounds (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of such compounds are often evaluated through various chemical reactions and spectroscopic analyses. For example, the synthesis and neuroleptic activity of benzamides reveal the inhibitory effects on stereotyped behavior in rats, indicating the biological activity and chemical reactivity of these compounds (Iwanami et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-22-14-9-12(23-2)6-7-13(14)15(21)20-11-5-3-4-10(8-11)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSFKZISPYHSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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